molecular formula C19H16I2O3 B1673714 2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran CAS No. 1951-26-4

2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran

Cat. No. B1673714
CAS RN: 1951-26-4
M. Wt: 546.1 g/mol
InChI Key: PNFMEGSMKIHDFZ-UHFFFAOYSA-N
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Description

2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran is a chemical compound with the molecular formula C19H16I2O3 . It is a key intermediate in the manufacturing of the active pharmaceutical ingredient (API) Amiodarone hydrochloride . Amiodarone was first made in 1961 and came into medical use in 1962 for chest pain believed to be related to the heart .


Synthesis Analysis

The synthesis process of 2-Butyl-3-(4-hydroxy-3,5-diiodo benzoyl) benzofuran includes the following steps :

  • The reflux reaction between 2-butyl-3-(4-hydroxybenzoyl) benzofuran and iodine under the action of oxidant and acid-binding agent in solvent to obtain 2-butyl-3-(4-hydroxy-3,5-diiodo benzoyl) benzofuran .


Molecular Structure Analysis

The molecular structure of 2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran is represented by the molecular formula C19H16I2O3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Butyl-3-(4-hydroxy-3,5-diiodo benzoyl) benzofuran include reflux reactions, acylating and demethylating Friedel-Crafts reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran are as follows :

Scientific Research Applications

    Pharmaceutical Field

    • Application : 2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran is a key intermediate in the manufacturing of the active pharmaceutical ingredient (API) Amiodarone hydrochloride . Amiodarone was first made in 1961 and came into medical use in 1962 for chest pain believed to be related to the heart .
    • Method of Application : The synthesis process includes the following steps :
    • Results : The synthesis process of the present invention is simple, environment friendly and high in yield .

    Biological Field

    • Application : Analogs of Amiodarone including 2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran were demonstrated to competitively inhibit 5′-T4 (thyroxine) deiodination .
    • Results : The results of such studies would provide insights into the role and mechanisms of thyroxine deiodination in biological systems, and how 2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran and its analogs can affect this process .

Safety And Hazards

The safety and hazards associated with 2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran are represented by the GHS07 symbol. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Future Directions

As a key intermediate in the manufacturing of the API Amiodarone hydrochloride, 2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran plays a crucial role in the production of this important medication . The future directions of this compound are likely to be influenced by advances in the synthesis process, improvements in yield, and developments in the field of cardiac medications .

properties

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16I2O3/c1-2-3-7-16-17(12-6-4-5-8-15(12)24-16)18(22)11-9-13(20)19(23)14(21)10-11/h4-6,8-10,23H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFMEGSMKIHDFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16I2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173164
Record name L-3373
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Molecular Weight

546.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran

CAS RN

1951-26-4
Record name (2-Butyl-3-benzofuranyl)(4-hydroxy-3,5-diiodophenyl)methanone
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Record name 1951-26-4
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Record name (2-butylbenzofuran-3-yl) (4-hydroxy-3,5-diiodophenyl) ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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